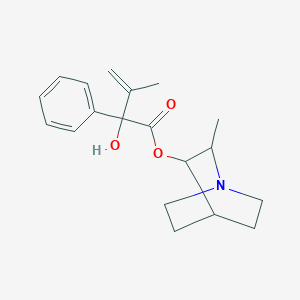
alpha-Isopropenylmandelic acid 2-methyl-3-quinuclidinyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Isopropenylmandelic acid 2-methyl-3-quinuclidinyl ester, commonly known as IQM-9, is a chemical compound that has been extensively studied for its potential applications in scientific research. IQM-9 belongs to the class of compounds known as muscarinic receptor antagonists, which are used to study the role of acetylcholine in various physiological processes.
Mécanisme D'action
The mechanism of action of IQM-9 involves its ability to bind to muscarinic receptors and block the action of acetylcholine. Muscarinic receptors are present in various tissues throughout the body, including the brain, heart, lungs, and gastrointestinal tract. By blocking the action of acetylcholine on these receptors, IQM-9 can modulate various physiological processes.
Effets Biochimiques Et Physiologiques
IQM-9 has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the release of various neurotransmitters, including acetylcholine, dopamine, and norepinephrine. It has also been shown to affect the activity of various enzymes and ion channels. Physiologically, IQM-9 has been shown to affect various processes, including learning and memory, cardiovascular function, and gastrointestinal function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using IQM-9 in lab experiments is its potency as a muscarinic receptor antagonist. This property allows researchers to study the role of acetylcholine in various physiological processes with a high degree of specificity. However, one limitation of using IQM-9 is its potential for off-target effects. As a potent muscarinic receptor antagonist, IQM-9 can also affect other receptors and signaling pathways.
Orientations Futures
There are several future directions for research on IQM-9. One area of interest is its potential for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease. IQM-9 has been shown to modulate the release of various neurotransmitters that are involved in these diseases. Another area of interest is the development of more selective muscarinic receptor antagonists that can target specific subtypes of muscarinic receptors. This could lead to the development of more effective treatments for various diseases.
Méthodes De Synthèse
IQM-9 can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method involves the reaction of alpha-Isopropenylmandelic acid with 2-methyl-3-quinuclidinol in the presence of a suitable catalyst. The resulting product is then esterified using a carboxylic acid anhydride to form IQM-9.
Applications De Recherche Scientifique
IQM-9 has been used extensively in scientific research to study the role of acetylcholine in various physiological processes. It has been shown to be a potent muscarinic receptor antagonist, which means that it can block the action of acetylcholine on these receptors. This property has been used to study the role of acetylcholine in various physiological processes, including learning and memory, cardiovascular function, and gastrointestinal function.
Propriétés
Numéro CAS |
101710-96-7 |
|---|---|
Nom du produit |
alpha-Isopropenylmandelic acid 2-methyl-3-quinuclidinyl ester |
Formule moléculaire |
C19H25NO3 |
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
(2-methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-hydroxy-3-methyl-2-phenylbut-3-enoate |
InChI |
InChI=1S/C19H25NO3/c1-13(2)19(22,16-7-5-4-6-8-16)18(21)23-17-14(3)20-11-9-15(17)10-12-20/h4-8,14-15,17,22H,1,9-12H2,2-3H3 |
Clé InChI |
XNYLQHTXBORYNP-UHFFFAOYSA-N |
SMILES |
CC1C(C2CCN1CC2)OC(=O)C(C3=CC=CC=C3)(C(=C)C)O |
SMILES canonique |
CC1C(C2CCN1CC2)OC(=O)C(C3=CC=CC=C3)(C(=C)C)O |
Synonymes |
alpha-Isopropenylmandelic acid 2-methyl-3-quinuclidinyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



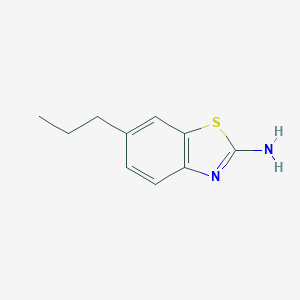
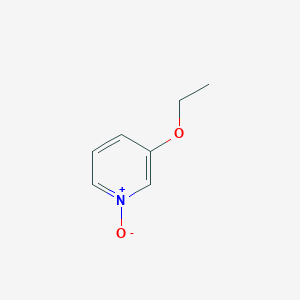
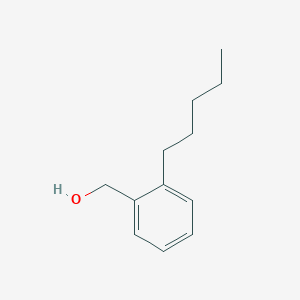
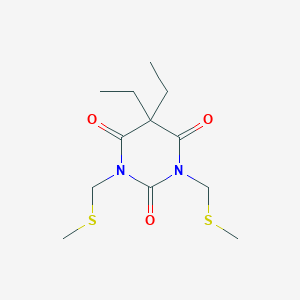
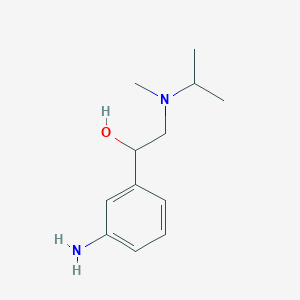
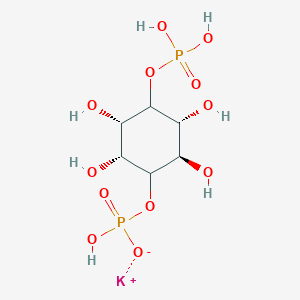
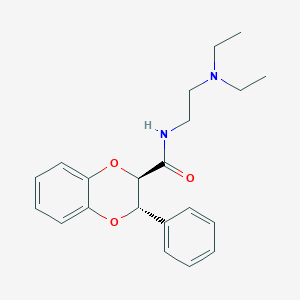
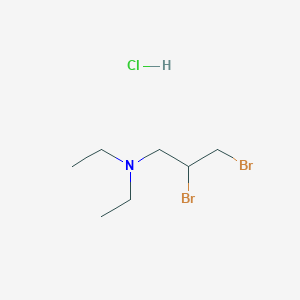

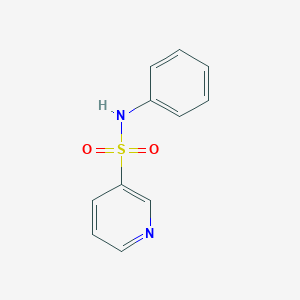
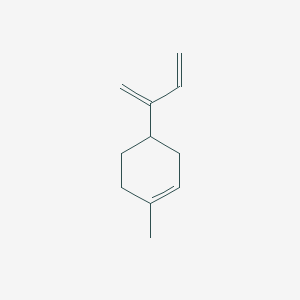
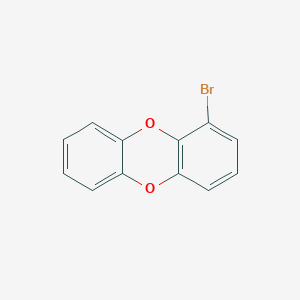
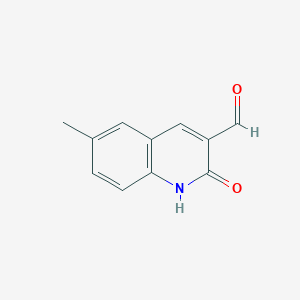
![Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B11325.png)